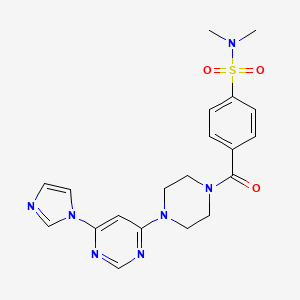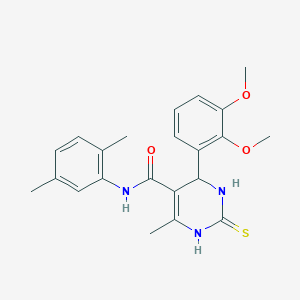
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as PFB, is a chemical compound that has gained significant interest in scientific research due to its unique properties.
作用机制
The mechanism of action of 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide involves its binding to the sigma-1 receptor. This binding leads to the activation of intracellular signaling pathways that regulate various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various ion channels and transporters, indicating its potential use as a therapeutic agent for various diseases. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide is its high selectivity and affinity for the sigma-1 receptor, making it a valuable tool for studying the function of this receptor. However, this compound has some limitations, including its low water solubility, which can affect its bioavailability and limit its use in vivo.
未来方向
There are several future directions for research on 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including neurodegenerative diseases and cancer. Another direction is the development of new fluorescent probes based on the structure of this compound for imaging other biological targets. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to determine its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant interest in scientific research due to its potential use as a fluorescent probe and therapeutic agent. Its selective binding to the sigma-1 receptor and its ability to modulate various physiological processes make it a valuable tool for studying the function of this receptor and developing new therapeutics. Further research is needed to fully understand the potential of this compound in various applications.
合成方法
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can be synthesized through a multistep process that involves the reaction of 2,6-difluorobenzoyl chloride with 3-(2-phenylmorpholino)propylamine. The resulting product is then purified through recrystallization to obtain this compound with high purity.
科学研究应用
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide has been extensively studied for its potential use as a fluorescent probe in biological imaging. It has been shown to selectively bind to the sigma-1 receptor, a protein that plays a crucial role in various physiological processes. This compound can be used to visualize the distribution and dynamics of sigma-1 receptors in live cells, making it a valuable tool for studying the function of these receptors.
属性
IUPAC Name |
2,6-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-16-8-4-9-17(22)19(16)20(25)23-10-5-11-24-12-13-26-18(14-24)15-6-2-1-3-7-15/h1-4,6-9,18H,5,10-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIILUOJOPBNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2625055.png)



![3-(4-ethylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4,5-Dimethyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-1,3-thiazole;trihydrochloride](/img/structure/B2625060.png)
![4-(Methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-5-pyrimidinecarboxylic acid](/img/structure/B2625061.png)





![6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2625074.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)